![molecular formula C23H15ClN2OS2 B2387496 3-cloro-N-[4-(6-metil-1,3-benzotiazol-2-il)fenil]-1-benzotiofeno-2-carboxamida CAS No. 330201-94-0](/img/structure/B2387496.png)
3-cloro-N-[4-(6-metil-1,3-benzotiazol-2-il)fenil]-1-benzotiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure of this compound includes a benzothiophene core, a benzothiazole moiety, and a carboxamide group, which contribute to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Actividad Antiinflamatoria
3-cloro-N-[4-(6-metil-1,3-benzotiazol-2-il)fenil]-1-benzotiofeno-2-carboxamida: ha sido investigada por su potencial antiinflamatorio. Los fármacos antiinflamatorios no esteroideos (AINE) inhiben principalmente la biosíntesis de prostaglandinas, que juega un papel crucial en la inflamación. Este compuesto puede dirigirse selectivamente a la ciclooxigenasa-2 (COX-2), reduciendo así la inflamación y el dolor sin causar efectos secundarios gastrointestinales (GI) significativos .
Propiedades Analgésicas
Además de sus efectos antiinflamatorios, este compuesto exhibe actividad analgésica. Al modular la COX-2, puede aliviar el dolor asociado con diversas afecciones. Los investigadores han explorado su eficacia en modelos animales, y los resultados prometedores sugieren su potencial como agente analgésico .
Ulcerogenicidad y Seguridad GI
A diferencia de los AINE tradicionales, que a menudo causan irritación GI y ulceración debido a la inhibición de la COX-1, este compuesto parece tener un efecto ulcerogénico menor. Su selectividad para la COX-2 minimiza el riesgo de complicaciones GI, lo que lo convierte en un candidato interesante para una mayor investigación .
Actividad Antimicrobiana
Aunque no se ha estudiado ampliamente, algunos derivados de este compuesto han mostrado propiedades antimicrobianas. Por ejemplo, un derivado de tiazol 2,4-disustituido demostró una potente actividad inhibitoria contra cepas microbianas, incluidas las bacterias. Se justifica una mayor exploración de su potencial antimicrobiano .
Potencial Antitumoral
Ciertos derivados de este compuesto exhiben actividad antitumoral de amplio espectro. Los investigadores han observado efectos selectivos en líneas celulares específicas, lo que lo convierte en un tema de interés en la investigación del cáncer. Sin embargo, se necesitan más estudios para comprender completamente sus mecanismos y posibles aplicaciones clínicas .
Estudios de Relación Estructura-Actividad (SAR)
Los investigadores han sintetizado varios análogos y derivados de este compuesto para explorar SAR. Al modificar diferentes grupos funcionales, intentan optimizar sus propiedades farmacológicas. Estos estudios aportan información valiosa para el diseño y desarrollo de fármacos .
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase (COX) pathways , suggesting that COX enzymes could be potential targets.
Mode of Action
It’s known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved by targeting the COX pathways .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . These molecules play key roles in inflammation and pain, and their reduction can lead to anti-inflammatory and analgesic effects .
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain, given the anti-inflammatory and analgesic activities of similar benzothiazole derivatives . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(phenylthio)ethanone.
Introduction of the Benzothiazole Moiety: The benzothiazole moiety is introduced via a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.
Coupling Reaction: The benzothiophene and benzothiazole intermediates are coupled
Propiedades
IUPAC Name |
3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2OS2/c1-13-6-11-17-19(12-13)29-23(26-17)14-7-9-15(10-8-14)25-22(27)21-20(24)16-4-2-3-5-18(16)28-21/h2-12H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOGTIAWGOJYJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
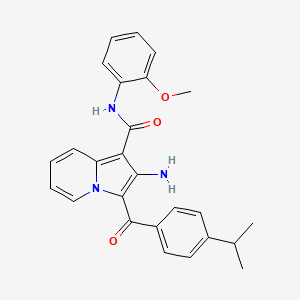
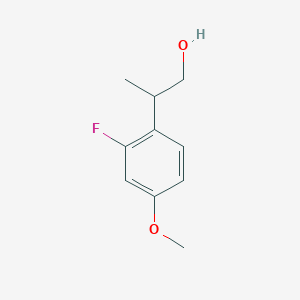



![2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2387426.png)
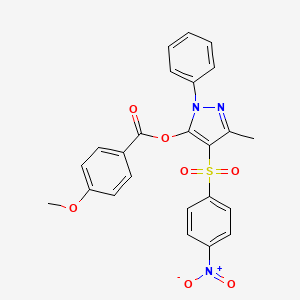
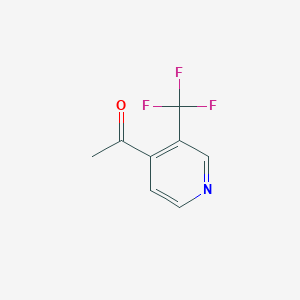
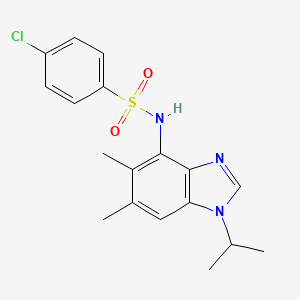
methanone](/img/structure/B2387430.png)
![N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2387431.png)
![1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387433.png)

![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)
